molecular formula C14H20N2O4 B14844028 Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate

Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate

Cat. No.: B14844028
M. Wt: 280.32 g/mol
InChI Key: SPQRSFFAOVHFLL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridinyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the protection of the hydroxyl group, followed by formylation and subsequent coupling with a tert-butyl carbamate . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The hydroxypyridinyl moiety may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 3-(5-formyl-6-hydroxypyridin-2-YL)propylcarbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic applications and potential biological activity.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[3-(5-formyl-6-oxo-1H-pyridin-2-yl)propyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-8-4-5-11-7-6-10(9-17)12(18)16-11/h6-7,9H,4-5,8H2,1-3H3,(H,15,19)(H,16,18)

InChI Key

SPQRSFFAOVHFLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC=C(C(=O)N1)C=O

Origin of Product

United States

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